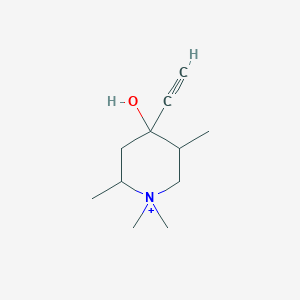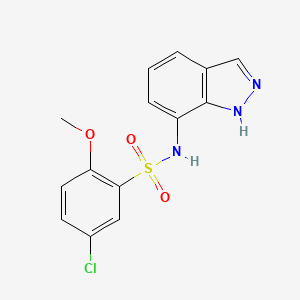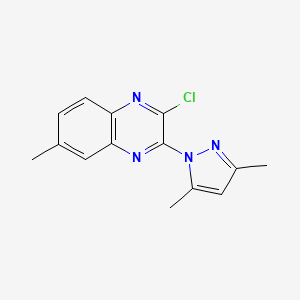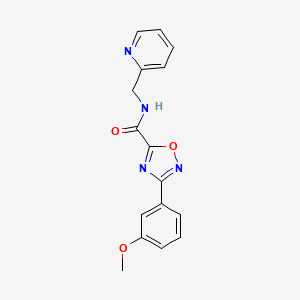![molecular formula C17H15N3 B14946092 1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine CAS No. 230308-39-1](/img/structure/B14946092.png)
1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system has been reported . This method provides a straightforward approach to constructing the pyrroloquinoline core.
Industrial Production Methods
While detailed industrial production methods for 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial synthesis would likely involve similar cyclization reactions with modifications to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to different pharmacologically active compounds.
Substitution: Substitution reactions, particularly at the amine group, can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial agent.
作用机制
The mechanism of action of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.
Conclusion
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a compound of significant interest due to its unique structure and diverse potential applications in scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
230308-39-1 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C17H15N3/c18-16-13-8-4-5-9-15(13)19-17-14(16)10-11-20(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19) |
InChI 键 |
IBYGZZKGKLQRQF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)


![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)
![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)



![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)
